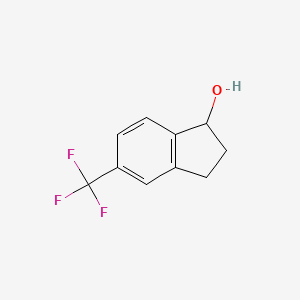

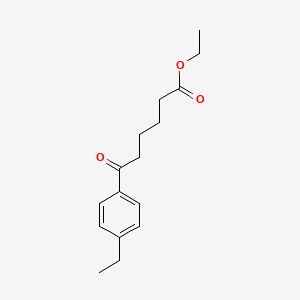

5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Übersicht

Beschreibung

The compound 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is a trifluoromethylated organic molecule that is part of a broader class of compounds known for their unique physical, chemical, and biological properties. These properties make them valuable in various applications, including pesticides, medicine, dyes, and functional materials . The trifluoromethyl group, in particular, is known to impart desirable characteristics such as increased bioactivity and stability .

Synthesis Analysis

The synthesis of related trifluoromethyl compounds has been demonstrated through various methods. For instance, the synthesis of 5-(trifluoromethyl)cyclohexane-1

Wissenschaftliche Forschungsanwendungen

Optical Limiting Applications

- The compound's derivatives have been synthesized and characterized for optical limiting properties. A study found that the optical limiting effect increases with the presence of certain substituents, indicating potential applications in photonics and optoelectronics (Vagin et al., 2003).

Synthesis of Fluorinated Heterocycles

- Another research focused on the regioselective synthesis of stable derivatives of this compound, leading to the creation of fluorinated heterocycles. This synthesis process is significant in the development of new pharmaceuticals and agrochemicals (Attanasi et al., 2001).

Formation of Pyrazole Derivatives

- A study demonstrated the use of the compound in synthesizing pyrazole derivatives, which are important in medicinal chemistry (Braibante et al., 1993).

Antibacterial Activity

- Research on the synthesis and antibacterial activity of analogues of this compound revealed potential applications in developing new antibacterial agents (Leelakumar et al., 2022).

Spectroelectrochemical Properties

- A study explored the synthesis and spectroelectrochemical properties of derivatives, suggesting applications in electrochemical technologies (Kamiloğlu et al., 2018).

Kinetic Studies and Isomerization

- There's research into the kinetic aspects and isomerization reactions of similar trifluoromethyl compounds, which could have implications in chemical synthesis processes (Tordeux et al., 2001).

Photoredox Catalysis

- A study focused on the catalytic fluoromethylation of carbon-carbon multiple bonds, highlighting the importance of trifluoromethyl groups in pharmaceuticals and agrochemicals. This research is relevant for designing new synthetic routes in organic chemistry (Koike & Akita, 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9,14H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQUVMBVTFSJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647528 | |

| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |

CAS RN |

869725-57-5 | |

| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

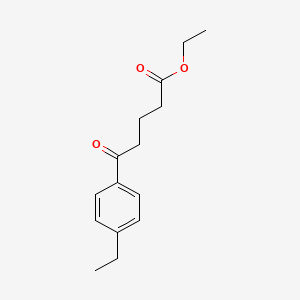

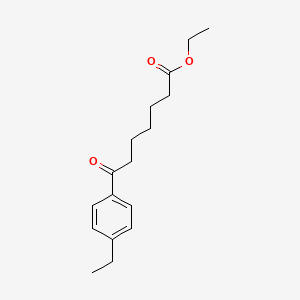

![Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate](/img/structure/B1326225.png)